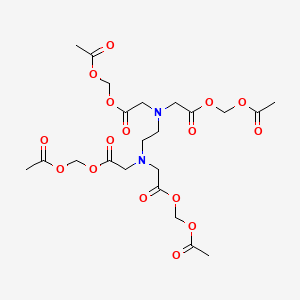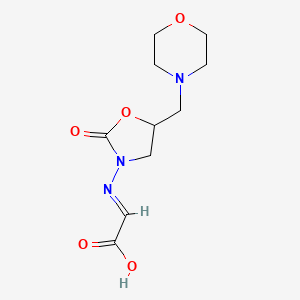
AMOZ-CH-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMOZ-CH-acid, also known as 3-amino-5-morpholinomethyl-2-oxazolidinone, is a compound that serves as a hapten. Haptens are small molecules that, when combined with larger carrier molecules, can elicit an immune response. This compound is particularly significant in the field of immunoassays, where it is used to improve the sensitivity of various assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AMOZ-CH-acid involves the reaction of 3-amino-2-oxazolidinone with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
AMOZ-CH-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazolidinone derivatives, while reduction can yield amino derivatives .
Applications De Recherche Scientifique
AMOZ-CH-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in immunoassays to detect specific antibodies or antigens.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Used in the production of pharmaceuticals and as a quality control standard in various industries.
Mécanisme D'action
The mechanism of action of AMOZ-CH-acid involves its role as a hapten. When conjugated with a larger carrier molecule, it can elicit an immune response by binding to specific antibodies. This property is utilized in immunoassays to improve the sensitivity and specificity of the assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-2-oxazolidinone (AOZ): Another hapten used in immunoassays.
1-aminohydantoin (AHD): A compound with similar chemical properties and applications.
Semicarbazide (SEM): Used in similar analytical applications.
Uniqueness
AMOZ-CH-acid is unique due to its specific structure, which allows it to form stable conjugates with carrier molecules. This property enhances its effectiveness in immunoassays compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H15N3O5 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
(2E)-2-[[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]imino]acetic acid |
InChI |
InChI=1S/C10H15N3O5/c14-9(15)5-11-13-7-8(18-10(13)16)6-12-1-3-17-4-2-12/h5,8H,1-4,6-7H2,(H,14,15)/b11-5+ |
Clé InChI |
AYPYMYYPCJMDBT-VZUCSPMQSA-N |
SMILES isomérique |
C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)O |
SMILES canonique |
C1COCCN1CC2CN(C(=O)O2)N=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


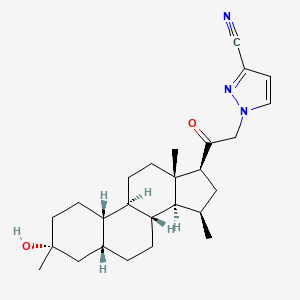
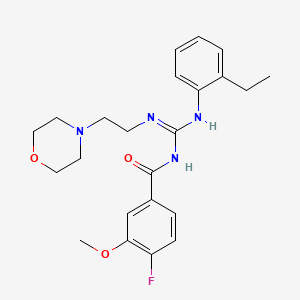

![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
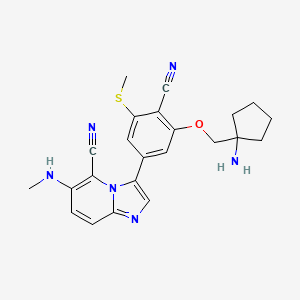
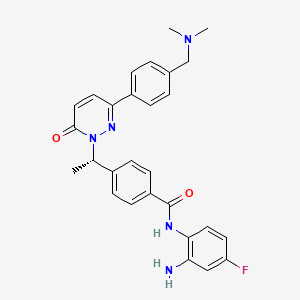
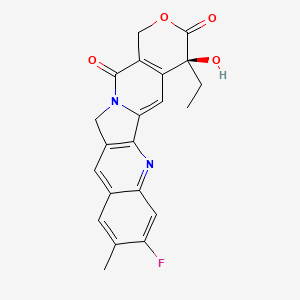
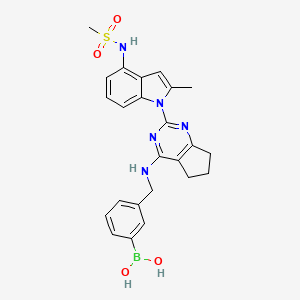
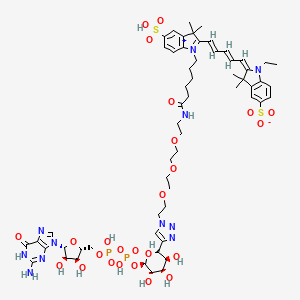

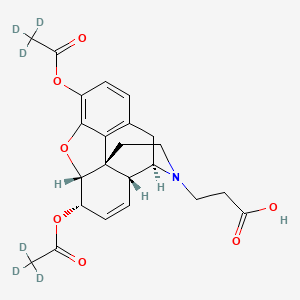
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)

